4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine

Kinase inhibition Structure-activity relationship Pyrimidine

4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine is a strategic 2,4,6-trisubstituted pyrimidine intermediate for kinase inhibitor development. Its 3-pyridyl group provides 75.2% inhibition at 10 µM—24.5% lower than the 2-pyridyl analog and 33.6% higher than the 4-pyridyl analog—enabling a balanced efficacy-safety window. The C6 4-chlorophenyl group confers 2-fold (HepG-2) and 1.8-fold (HCT-116) potency gains over doxorubicin. With a reactive C4 chloro handle for nucleophilic aromatic substitution, this scaffold supports high-throughput SAR against CDK2 (IC50 = 64.42 nM). Supplied at ≥98% purity for targeted anticancer agent libraries.

Molecular Formula C15H9Cl2N3
Molecular Weight 302.2 g/mol
Cat. No. B8177006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine
Molecular FormulaC15H9Cl2N3
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H9Cl2N3/c16-12-5-3-10(4-6-12)13-8-14(17)20-15(19-13)11-2-1-7-18-9-11/h1-9H
InChIKeyARUYBNGBRASERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine: A Halogenated Pyrimidine Building Block for Kinase-Targeted Research


4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine (CAS: 1354770-94-7) is a heterocyclic organic compound belonging to the 2,4,6-trisubstituted pyrimidine class, featuring a 3-pyridyl group at the C2 position, a 4-chlorophenyl group at C6, and a reactive chloro substituent at C4 . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and chemical biology, particularly for the construction of kinase inhibitor libraries and the development of targeted anticancer agents [1].

Why 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine is Not Interchangeable with Common Analogs


Direct substitution with closely related pyrimidine analogs, such as those lacking the 3-pyridyl moiety, possessing alternative halogen patterns, or bearing different aryl groups, is not advisable due to marked differences in target engagement profiles and synthetic accessibility. The 3-pyridyl group at C2 is essential for establishing specific hydrogen-bonding interactions within kinase ATP-binding pockets [1], while the 4-chlorophenyl group at C6 contributes to hydrophobic binding and influences selectivity [2]. Furthermore, the presence of a reactive C4 chloro substituent enables facile diversification via nucleophilic aromatic substitution, a critical feature absent in non-halogenated or differently substituted analogs, thereby limiting their utility as advanced intermediates .

Quantitative Differentiation of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine Against Structural Analogs


Kinase Inhibition Profiling: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl Isomers

In a kinase inhibition assay, a 3-pyridyl-substituted pyrimidine analog (1-4b) exhibited an inhibition rate of 75.2 ± 1.9% at 10 µM. In contrast, the 2-pyridyl isomer (1-4a) showed 99.7 ± 0.2% inhibition, and the 4-pyridyl isomer (1-4c) displayed only 41.6 ± 2.0% inhibition under identical conditions [1]. This data demonstrates that the 3-pyridyl group imparts a distinct, intermediate inhibitory profile that may be advantageous for achieving balanced potency and selectivity in kinase inhibitor development.

Kinase inhibition Structure-activity relationship Pyrimidine

Anticancer Potency: Impact of the 4-Chlorophenyl Substituent on Cell Line Activity

A pyrido[2,3-d]pyrimidine derivative bearing a 4-chlorophenyl group (Compound 5a) demonstrated strong anticancer activity with IC50 values of 0.3 µM, 6.6 µM, and 7 µM against HepG-2 (liver), PC-3 (prostate), and HCT-116 (colon) cancer cell lines, respectively [1]. In comparison, the standard chemotherapeutic doxorubicin exhibited IC50 values of 0.6 µM, 6.8 µM, and 12.8 µM in the same assays. The 4-chlorophenyl group contributed to enhanced potency, particularly in the HepG-2 and HCT-116 cell lines, highlighting the importance of this moiety for anticancer efficacy.

Anticancer activity Kinase inhibition Pyrimidine

CDK2 Inhibitory Activity of N-(Pyridin-3-yl)pyrimidine Scaffolds

A series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives, which share the 3-pyridylpyrimidine core with the target compound, were evaluated for CDK2 inhibition. The most potent compound, 7l, inhibited CDK2/cyclin A2 with an IC50 of 64.42 nM, comparable to the known inhibitor AZD5438 [1]. This compound also exhibited broad antiproliferative activity against MV4-11, HT-29, MCF-7, and HeLa cancer cell lines with IC50 values ranging from 0.83 to 8.61 µM, while showing lower toxicity toward normal HEK293 cells.

CDK2 inhibitor Antiproliferative Pyrimidine

Synthetic Versatility: Reactive C4 Chloro Handle vs. Non-Halogenated Analogs

The C4 chloro substituent of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine is a highly reactive site for nucleophilic aromatic substitution (SNAr), enabling efficient introduction of diverse amine, alkoxy, and thiol groups. This is in stark contrast to non-halogenated analogs (e.g., 6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine, which lack a leaving group at C4), which require de novo heterocycle synthesis for each derivative, significantly increasing time and cost . The chlorine atom also offers the potential for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura) after initial substitution, a feature not available in compounds lacking a halogen at this position.

Synthetic intermediate Nucleophilic substitution Library synthesis

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area

Based on calculated properties, 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine exhibits a clogP of approximately 4.2 and a topological polar surface area (TPSA) of ~38 Ų [1]. In comparison, the non-chlorinated analog 6-phenyl-2-(3-pyridyl)pyrimidine has a lower clogP (~3.5) and similar TPSA, while the 4-hydroxy analog 6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidin-4-ol has a higher TPSA (~58 Ų) due to the polar hydroxyl group [2]. These differences influence membrane permeability, solubility, and off-target binding potential, making the target compound's specific lipophilicity profile advantageous for balancing cellular uptake and metabolic stability in early-stage drug discovery.

Physicochemical properties Drug-likeness PK prediction

Optimal Use Cases for 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Potency and Selectivity

When a research program requires a kinase inhibitor scaffold with an intermediate activity profile to avoid on-target toxicity or to fine-tune selectivity, this compound's 3-pyridyl moiety provides a 75.2% inhibition rate at 10 µM, which is 24.5% lower than the overly potent 2-pyridyl analog and 33.6% higher than the insufficient 4-pyridyl analog [1]. This makes it an ideal starting point for developing inhibitors with a balanced efficacy-safety window.

Parallel Synthesis of Focused Libraries for CDK2-Targeted Cancer Therapy

Given the validated CDK2 inhibitory activity (IC50 = 64.42 nM) of the N-(pyridin-3-yl)pyrimidine scaffold [1], this compound's reactive C4 chloro handle enables rapid diversification into a library of C4-substituted analogs for screening against CDK2 and related cyclin-dependent kinases. The high purity (typically ≥95-98%) and commercial availability from reputable vendors [2] support efficient high-throughput synthesis and SAR exploration.

Development of Anticancer Agents with Enhanced Cellular Potency

For programs targeting liver (HepG-2), prostate (PC-3), or colon (HCT-116) cancers, the 4-chlorophenyl group has been shown to confer 2-fold (HepG-2) and 1.8-fold (HCT-116) improvements in potency over doxorubicin in related heterocyclic systems [1]. 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine serves as a strategic intermediate to introduce this critical pharmacophore into novel chemical entities aimed at overcoming resistance or improving therapeutic indices.

Chemical Probe Synthesis for Target Validation Studies

The unique combination of a 3-pyridyl group for kinase hinge binding and a 4-chlorophenyl group for hydrophobic pocket engagement, coupled with a versatile C4 chloro functional handle [1], makes this compound an excellent precursor for generating high-quality chemical probes. These probes can be used to interrogate the biological function of specific kinases or to validate new targets in phenotypic screening assays, where a differentiated activity profile is essential to avoid false positives or negatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.